2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O4S2 and its molecular weight is 532.63. The purity is usually 95%.
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Scientific Research Applications
Antiviral Properties
Research by Mizuhara et al. (2012) explored the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for their anti-HIV properties. The study found that certain derivatives showed significant inhibitory activity against HIV-1 and HIV-2, highlighting the potential of these compounds in developing potent anti-HIV agents (Mizuhara et al., 2012).
Anti-Inflammatory and Analgesic Effects
Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone that exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the compounds' potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antitumor Activity
Yurttaş et al. (2015) assessed the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, underscoring the potential of benzothiazole derivatives in cancer therapy (Yurttaş et al., 2015).
Antioxidant Properties
Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities. Several compounds showed moderate to significant radical scavenging activity, indicating their usefulness in combating oxidative stress (Ahmad et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S2/c1-2-35-21-14-12-20(13-15-21)29-25(32)18-36-27-28-16-24-26(30-27)22-10-6-7-11-23(22)31(37(24,33)34)17-19-8-4-3-5-9-19/h3-16H,2,17-18H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIHWVBPODAKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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